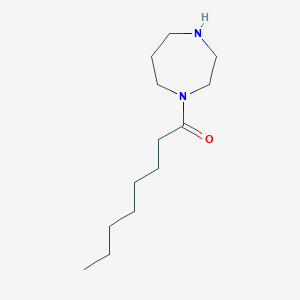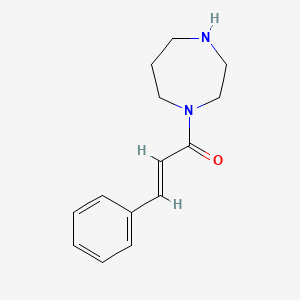
(4R,4'R)-2,2'-(4-Bromopyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Vue d'ensemble
Description
(4R,4’R)-2,2’-(4-Bromopyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral compound that belongs to the class of bisoxazoline ligands. These ligands are widely used in asymmetric catalysis due to their ability to induce chirality in various chemical reactions. The presence of the bromopyridine moiety enhances the compound’s reactivity and selectivity in catalytic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(4-Bromopyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:
Preparation of 4-Bromopyridine-2,6-dicarboxylic acid: This is achieved through the bromination of pyridine-2,6-dicarboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the bisoxazoline ligand: The 4-bromopyridine-2,6-dicarboxylic acid is then reacted with ®-phenylglycinol in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the bisoxazoline ligand.
Industrial Production Methods
Industrial production of (4R,4’R)-2,2’-(4-Bromopyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromopyridine moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the oxazole rings, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the bromopyridine moiety.
Reduction: Reduced derivatives of the oxazole rings.
Substitution: Substituted products at the bromopyridine moiety.
Applications De Recherche Scientifique
Chemistry
(4R,4’R)-2,2’-(4-Bromopyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) is widely used as a chiral ligand in asymmetric catalysis. It is employed in various catalytic reactions, including asymmetric hydrogenation, hydroformylation, and cyclopropanation.
Biology
In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it a valuable tool for investigating stereoselective processes in biological systems.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its ability to induce chirality in chemical reactions makes it a valuable tool for synthesizing enantiomerically pure pharmaceuticals.
Industry
In the industrial sector, (4R,4’R)-2,2’-(4-Bromopyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) is used in the production of fine chemicals and specialty materials. Its role as a chiral ligand in catalytic processes is crucial for the synthesis of high-value products.
Mécanisme D'action
The mechanism of action of (4R,4’R)-2,2’-(4-Bromopyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) involves its coordination to metal centers in catalytic reactions. The compound’s chiral environment induces asymmetry in the reaction, leading to the formation of enantiomerically enriched products. The bromopyridine moiety enhances the compound’s reactivity and selectivity by stabilizing the transition state and facilitating the formation of the desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4R,4’R)-2,2’-(4-Chloropyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- (4R,4’R)-2,2’-(4-Fluoropyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- (4R,4’R)-2,2’-(4-Methylpyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Uniqueness
The uniqueness of (4R,4’R)-2,2’-(4-Bromopyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) lies in the presence of the bromopyridine moiety, which enhances its reactivity and selectivity in catalytic processes. Compared to its analogs with different substituents (chlorine, fluorine, or methyl groups), the bromine atom provides a unique electronic environment that influences the compound’s behavior in chemical reactions.
Propriétés
IUPAC Name |
(4R)-2-[4-bromo-6-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O2/c24-17-11-18(22-26-20(13-28-22)15-7-3-1-4-8-15)25-19(12-17)23-27-21(14-29-23)16-9-5-2-6-10-16/h1-12,20-21H,13-14H2/t20-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXGAHMOPZTZOS-SFTDATJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC(=CC(=N2)C3=NC(CO3)C4=CC=CC=C4)Br)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC(=CC(=N2)C3=N[C@@H](CO3)C4=CC=CC=C4)Br)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Bromo-3-trifluoromethylbenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B3147208.png)





![5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3147244.png)




